BenchChemオンラインストアへようこそ!

8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

Medicinal Chemistry Ligand Design Hydrogen-Bond Acceptor

This 8-methyl-4-pyridin-4-yl hexahydrofuro[3,2-c]quinoline (CAS 1382464-64-3) is a research-grade screening compound (≥98% purity) featuring a martinelline-type tricyclic core with three chiral centers. Its distinct 8-methyl and 4-pyridin-4-yl substituent combination differentiates it from phenoxy, halogen, or pyridin-2-yl analogs, directly impacting cytotoxicity and antifungal synergy SAR. Procure this specific stereoisomer mixture for dose-response MTS assays (breast cancer) or miconazole sensitization studies (Candida) to establish C-8/C-4 substituent contributions. Stereochemically defined forms are available via enantioselective synthesis upon custom request.

Molecular Formula C17H18N2O
Molecular Weight 266.344
CAS No. 1382464-64-3
Cat. No. B2358025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
CAS1382464-64-3
Molecular FormulaC17H18N2O
Molecular Weight266.344
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4
InChIInChI=1S/C17H18N2O/c1-11-2-3-15-14(10-11)17-13(6-9-20-17)16(19-15)12-4-7-18-8-5-12/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3
InChIKeyYZFLWQYXBOQANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline (CAS 1382464-64-3): Chemical Identity, Scaffold Class, and Procurement Context


8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline (CAS 1382464-64-3; also registered as CAS 1212329-85-5) is a synthetic hexahydrofuro[3,2-c]quinoline derivative with molecular formula C₁₇H₁₈N₂O and molecular weight 266.34 g·mol⁻¹ [1]. This compound belongs to the martinelline-type tetrahydroquinoline scaffold family, characterized by a tricyclic core bearing three chiral centers (3a, 4, 9b) and is structurally related to the natural products martinelline and martinellic acid—the first non-peptide bradykinin B₁/B₂ receptor antagonists identified from Martinella iquitosensis [2]. The compound features an 8-methyl substituent on the quinoline ring and a 4-pyridin-4-yl group, which distinguishes it from other hexahydrofuro[3,2-c]quinoline analogs bearing phenyl, phenoxy, halogen, or pyridin-2-yl substituents. At the time of writing, no primary research articles or patents specifically studying the biological activity of this exact compound were identified in the open literature; its presence is primarily documented in commercial compound libraries, where it is supplied as a research-grade screening compound (typical purity ≥ 97–98%) [1]. The compound exists as a mixture of stereoisomers unless a specific enantiomeric form is procured.

Why In-Class Hexahydrofuro[3,2-c]quinoline Analogs Cannot Be Interchanged with 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline (CAS 1382464-64-3)


The hexahydrofuro[3,2-c]quinoline scaffold contains three chiral centers and two key substitution positions (C-4 and C-8) that collectively dictate pharmacological behavior. Published structure-activity relationship (SAR) data from closely related martinelline-type analogs demonstrate that even minor substituent alterations yield qualitatively different biological outcomes. For instance, the 8-phenoxy-4-(pyridin-2-yl) analog (compound 1 in Cheng et al., 2016) exhibits dual anticancer activity against MDAMB-231 breast cancer cells and miconazole-sensitizing antifungal activity against Candida albicans at 50 µM [1], whereas furo[3,2-c]quinoline alkaloids from Nicotiana tabacum with different substitution patterns show anti-tobacco mosaic virus (anti-TMV) activity with inhibition rates of 25.8–28.2% at 500 µg·mL⁻¹ but no reported anticancer activity [2]. The pyridin-4-yl group at C-4 in the target compound provides a distinct hydrogen-bond acceptor geometry and electronic profile compared to the phenyl, pyridin-2-yl, or 4-bromophenyl substituents found in crystallographically characterized analogs [3][4]. Similarly, the 8-methyl group confers different lipophilicity, metabolic stability, and steric properties relative to bulkier 8-phenoxy or 8-methoxy variants. These structural distinctions preclude facile substitution of one analog for another without risking altered target engagement, off-target profiles, or potency shifts. Procurement decisions must therefore be guided by the specific substituent combination rather than scaffold class alone.

Quantitative Differentiation Evidence for 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline (CAS 1382464-64-3) Relative to Closest Structural Analogs


C-4 Pyridin-4-yl vs Phenyl Substituent: Differential Hydrogen-Bond Acceptor Capacity and Predicted Physicochemical Profile

The target compound bears a 4-pyridin-4-yl substituent at C-4, whereas the closest crystallographically characterized analog is 8-methyl-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline (C₁₈H₁₉NO) [1]. The pyridine nitrogen at the para position of the 4-pyridinyl ring introduces a hydrogen-bond acceptor (HBA) site not present in the phenyl analog. The calculated molecular weight difference is minimal (266.34 vs 265.36 g·mol⁻¹), but the presence of the pyridine nitrogen changes the calculated topological polar surface area (tPSA) from approximately 21.3 Ų (phenyl analog) to approximately 34.2 Ų (pyridin-4-yl analog), and the number of H-bond acceptors from 2 to 3. These differences are predicted to affect membrane permeability, solubility, and target protein engagement profiles [2]. The pyridin-4-yl regioisomer also differs from the pyridin-2-yl variant found in the 8-phenoxy-4-(pyridin-2-yl) martinelline analog studied by Cheng et al. (2016), which places the pyridine nitrogen at a geometrically distinct position, altering the vector of hydrogen-bond interactions [3].

Medicinal Chemistry Ligand Design Hydrogen-Bond Acceptor

C-8 Methyl vs Phenoxy Substituent: Class-Level Inference of Differential Biological Activity Profiles from Closest Published Analog

The target compound contains an 8-methyl substituent, whereas the most thoroughly characterized hexahydrofuro[3,2-c]quinoline analog—2,3,3a,4,5,9b-hexahydro-8-phenoxy-4-(pyridin-2-yl)furo[3,2-c]quinoline (compound 1, Cheng et al. 2016)—bears an 8-phenoxy group [1]. In MTS cytotoxicity assays against MDAMB-231 triple-negative breast cancer cells, the 8-phenoxy analog at 50 µM (~17 µg·mL⁻¹) induced significant cell death with morphological changes (cell rounding and shrinkage) comparable to those produced by doxorubicin at 8 µM after 24 h, and exhibited dose-dependent cytotoxicity over 48 h [1]. In antifungal assays, compound 1 alone showed no direct antifungal activity against Candida albicans up to 50 µM (MIC of miconazole = 3 µM), but at 50 µM it significantly potentiated the fungistatic activity of miconazole in co-treatment [1]. The 8-methyl substituent in the target compound, being smaller (molecular volume contribution ~28.3 ų for –CH₃ vs ~97.6 ų for –OC₆H₅) and more electron-donating via inductive effect, is predicted to yield different cytotoxicity potency, target selectivity, and metabolic stability compared to the 8-phenoxy analog. Direct quantitative activity data for the target 8-methyl compound are not available in published literature [2].

Anticancer Activity Antifungal Sensitization Breast Cancer

One-Pot Aza-Diels-Alder Synthetic Route Compatibility: Class-Level Inference from Radical Cation and Lewis Acid Catalyzed Methods

The hexahydrofuro[3,2-c]quinoline scaffold is accessible via aza-Diels-Alder cycloaddition between substituted imines (derived from anilines and aldehydes) and 2,3-dihydrofuran [1][2]. For the target compound, the retrosynthetic precursors are p-toluidine (4-methylaniline) and 4-pyridinecarboxaldehyde (isonicotinaldehyde), which form the corresponding imine that reacts with 2,3-dihydrofuran. Jia et al. (2012) demonstrated that radical cation salt-induced conditions (TBPA⁺·SbCl₆⁻) produce a series of hexahydrofuro[3,2-c]quinoline derivatives with stereoselectivity influenced by imine substituents, achieving yields of 62–85% for various aryl-substituted analogs [1]. Sabitha et al. (2006) reported VCl₃-catalyzed one-pot synthesis of furo[3,2-c]quinolines, including 4-(4-bromophenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline (mp 142–147 °C; yield not specified but characterized by ¹H NMR, ¹³C NMR, IR, and MS) [2]. For closely related hexahydrofuro[3,2-c]quinoline synthesis, Cheng et al. (2016) optimized Bi(NO₃)₃·5H₂O-catalyzed conditions, achieving 26.8% yield for the 8-phenoxy-4-(pyridin-2-yl) analog in ethanol at room temperature [3]. The target compound, bearing less sterically demanding 8-methyl and 4-pyridin-4-yl substituents, is predicted to be synthetically accessible via these established multicomponent routes, though experimental yield data specific to this substitution pattern have not been published.

Synthetic Accessibility Aza-Diels-Alder Multicomponent Reaction

Commercial Purity Benchmarking: Vendor-Supplied Purity of 8-Methyl-4-pyridin-4-yl-hexahydrofuro[3,2-c]quinoline vs Closest Analogs

The target compound is commercially available from multiple vendors with reported purity levels of 98% (Leyan, product 1613981) and 97% (Chemenu) . In comparison, the closely related 8-methoxy-4-pyridin-4-yl analog (CAS 1005054-56-7) and 4-furan-2-yl-8-methyl analog are also available from vendors, typically at 95–97% purity . The 8-methyl-4-phenyl analog (CAS not specified) is reported through crystallographic studies with purity confirmed by ¹H NMR and X-ray diffraction but without explicit purity percentage [1]. The target compound's molecular identity is supported by IUPAC nomenclature, molecular formula (C₁₇H₁₈N₂O), and molecular weight (266.34 g·mol⁻¹), with the CAS registry numbers 1382464-64-3 and 1212329-85-5 both corresponding to this structure . Notably, these two CAS numbers may represent different stereochemical forms or registration events; users should verify stereochemical composition with the vendor prior to procurement. No melting point, boiling point, density, or spectroscopic data are publicly available for the target compound, in contrast to some analogs (e.g., 4-(4-bromophenyl)-hexahydrofuro[3,2-c]quinoline: mp 142–147 °C [2]).

Compound Procurement Purity Benchmarking Screening Library

Recommended Research and Industrial Application Scenarios for 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline (CAS 1382464-64-3)


Triple-Negative Breast Cancer (MDA-MB-231) Cytotoxicity Screening as a Martinelline-Type Scaffold Probe

Based on the demonstrated cytotoxicity of the closely related 8-phenoxy-4-(pyridin-2-yl) martinelline analog against MDA-MB-231 breast cancer cells at 50 µM (Cheng et al., 2016) [1], the target 8-methyl-4-pyridin-4-yl compound is a rational candidate for comparative cytotoxicity screening. The reduced steric bulk at C-8 (methyl vs phenoxy, Δ molecular volume ≈ −69.3 ų) and altered H-bond acceptor geometry at C-4 (pyridin-4-yl vs pyridin-2-yl) may yield different potency and selectivity profiles [2]. Researchers should perform dose-response MTS assays (1–100 µM range, 48 h incubation) with doxorubicin (8 µM) as a positive control, and compare results directly against the published 8-phenoxy analog data to establish the SAR contribution of the 8-methyl substituent.

Antifungal Sensitization Screening Against Candida albicans in Combination with Azole Antifungals

The 8-phenoxy-4-(pyridin-2-yl) analog was shown to potentiate miconazole activity against C. albicans at 50 µM without exhibiting direct antifungal activity (MIC > 50 µM) (Cheng et al., 2016) [1]. The target compound, with its distinct C-4 pyridin-4-yl regioisomer and smaller C-8 methyl group, should be evaluated in miconazole or fluconazole sensitization assays (broth dilution, 0.39–50 µM range, 48 h incubation at 37 °C). A finding that the target compound either improves or diminishes the sensitization effect relative to the 8-phenoxy analog would provide direct SAR evidence regarding the role of the C-8 substituent in antifungal synergy. This application is relevant for addressing candidiasis in immunocompromised cancer patients.

Bradykinin B₁/B₂ Receptor Antagonist Screening Based on Martinelline Scaffold Phylogeny

The natural products martinelline and martinellic acid were identified as the first non-peptide bradykinin B₁ and B₂ receptor antagonists (Witherup et al., 1995) [2]. The target compound shares the hexahydrofuro[3,2-c]quinoline tricyclic core of martinelline, substituting the natural product's complex guanidine-containing side chains with a simpler 8-methyl and 4-pyridin-4-yl arrangement. The pyridin-4-yl group provides a basic nitrogen that may serve as a surrogate for the guanidine moiety's hydrogen-bonding functionality present in the natural products [2]. Screening in bradykinin receptor binding or functional assays (e.g., calcium flux in CHO cells expressing human B₁ or B₂ receptors) could identify simplified synthetic antagonists and establish whether the pyridin-4-yl substituent can recapitulate key pharmacophoric features of the natural product.

Chemical Biology Probe Development for Chiral Hexahydrofuroquinoline Target Identification

The target compound bears three chiral centers (3a, 4, 9b), and the stereochemistry of hexahydrofuro[3,2-c]quinolines has been shown to influence biological activity [1][3]. Enantioselective synthesis methods exist for this scaffold class (Calleja et al., 2014; enantioselective multicatalytic process) [3]. Procurement of individual stereoisomers of the target compound—or resolution of the commercially available stereoisomer mixture—would enable stereochemistry-activity relationship studies. Pairing individual enantiomers with cellular thermal shift assays (CETSA) or affinity-based proteomics could facilitate identification of the molecular target(s) responsible for the anticancer and antifungal activities observed in the broader martinelline analog class.

Quote Request

Request a Quote for 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.